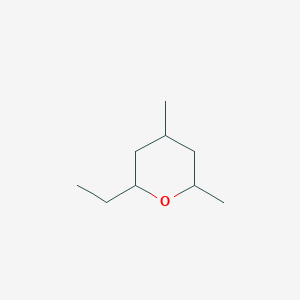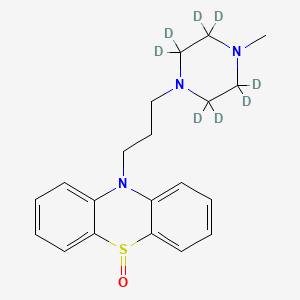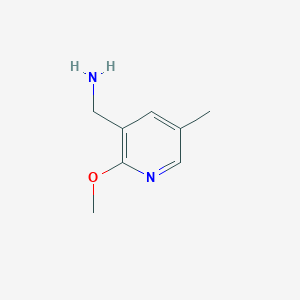
1,1,1-Tris(hydroxymethyl)propane-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Tris(hydroxymethyl)propane-d5 is a deuterated form of 1,1,1-Tris(hydroxymethyl)propane, a compound widely used in various chemical and industrial applications. The deuterated version, this compound, is particularly valuable in research due to its stable isotope labeling, which allows for precise tracking and analysis in various scientific studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Tris(hydroxymethyl)propane-d5 typically involves the deuteration of 1,1,1-Tris(hydroxymethyl)propane. This process can be achieved through catalytic exchange reactions using deuterium oxide (D2O) as the deuterium source. The reaction is usually carried out under controlled conditions to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to facilitate the deuteration reaction efficiently. The product is then purified through distillation and crystallization to achieve the desired purity levels .
化学反応の分析
Types of Reactions: 1,1,1-Tris(hydroxymethyl)propane-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halides and amines.
科学的研究の応用
1,1,1-Tris(hydroxymethyl)propane-d5 is extensively used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of specialized polymers and materials.
作用機序
The mechanism of action of 1,1,1-Tris(hydroxymethyl)propane-d5 is primarily related to its role as a stable isotope-labeled compound. It allows researchers to track the movement and transformation of the compound in various systems. The deuterium atoms in the compound provide a distinct signal in spectroscopic analyses, enabling precise monitoring of chemical reactions and biological processes .
類似化合物との比較
1,1,1-Tris(hydroxymethyl)propane: The non-deuterated form, widely used in similar applications but lacks the stable isotope labeling.
2-Ethyl-2-hydroxymethyl-1,3-propanediol: Another compound with similar chemical properties but different structural features.
Uniqueness: 1,1,1-Tris(hydroxymethyl)propane-d5 stands out due to its stable isotope labeling, which provides unique advantages in research applications. The deuterium atoms enhance the compound’s utility in tracking and analyzing complex chemical and biological systems .
特性
分子式 |
C6H14O3 |
|---|---|
分子量 |
139.20 g/mol |
IUPAC名 |
1,1,3,3-tetradeuterio-2-[deuterio(hydroxy)methyl]-2-ethylpropane-1,3-diol |
InChI |
InChI=1S/C6H14O3/c1-2-6(3-7,4-8)5-9/h7-9H,2-5H2,1H3/i3D,4D2,5D2 |
InChIキー |
ZJCCRDAZUWHFQH-CZMJLJOYSA-N |
異性体SMILES |
[2H]C(C(CC)(C([2H])([2H])O)C([2H])([2H])O)O |
正規SMILES |
CCC(CO)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13447535.png)

![3-Cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B13447540.png)



![O-[(oxetan-3-yl)methyl]hydroxylamine](/img/structure/B13447556.png)
![2-Bromo-4-[(propane-2-sulfonyl)methyl]aniline](/img/structure/B13447560.png)



